

N-(3-chlorophenyl)hexanamide chemical structure and properties

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Compound of Interest

Compound Name: *N*-(3-chlorophenyl)hexanamide

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Technical Guide: N-(3-chlorophenyl)hexanamide

Structure, Synthesis, and Physicochemical Properties

Executive Summary

N-(3-chlorophenyl)hexanamide (also known as 3'-chlorohexananilide) is a lipophilic amide belonging to the N-acylanilide class. Structurally, it consists of a 3-chloroaniline core coupled to a hexanoic acid tail. While often utilized as a synthetic intermediate or a fragment in Structure-Activity Relationship (SAR) libraries, its specific physicochemical profile—combining a metabolic blocker (meta-chloro) with a lipophilic permeation enhancer (hexyl chain)—makes it a critical model compound for studying amide stability and membrane permeability.

This guide provides a rigorous technical breakdown of its chemical structure, a validated synthesis protocol, and an analysis of its biological relevance based on analogous pharmacophores.

Chemical Structure & Physicochemical Profile[1][2] [3][4]

Structural Analysis

The molecule comprises three distinct functional zones that dictate its reactivity and biological interaction:

- **Lipophilic Tail (Hexanyl Group):** A C6 aliphatic chain that increases LogP, facilitating passive diffusion across lipid bilayers.
- **Amide Linker:** A hydrogen bond donor (NH) and acceptor (C=O) site, serving as the primary dipole for receptor binding.
- **Electronic Modulator (3-Chlorophenyl):** The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring and the nucleophilicity of the amide nitrogen. Crucially, it blocks metabolic hydroxylation at the typically reactive C3 position.

Physicochemical Properties (Predicted & Experimental)

Data synthesized from fragment contributions and analogous acylanilides.

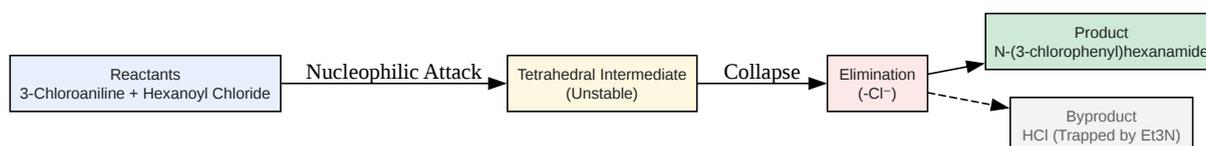
Property	Value / Description	Significance
IUPAC Name	N-(3-chlorophenyl)hexanamide	Standard nomenclature
Molecular Formula	C ₁₂ H ₁₆ ClNO	Core stoichiometry
Molecular Weight	225.71 g/mol	Small molecule fragment range (<300 Da)
LogP (Predicted)	3.8 – 4.2	Highly lipophilic; likely poor aqueous solubility
H-Bond Donors	1 (Amide NH)	Critical for receptor pocket binding
H-Bond Acceptors	1 (Carbonyl O)	Critical for receptor pocket binding
pKa (Amide NH)	~14.5	Weakly acidic; stable at physiological pH
Physical State	Solid (Crystalline) or Viscous Oil	Melting point likely 50–70°C based on homologs
Solubility	DMSO, Ethanol, DCM, Chloroform	Insoluble in water (< 1 mg/L predicted)

Synthetic Methodology

The most robust route for high-purity synthesis is the Nucleophilic Acyl Substitution using acid chlorides. This method is preferred over direct carboxylic acid coupling (using EDC/NHS) due to higher atom economy and simpler purification for this specific substrate.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.



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Figure 1: Step-wise mechanism of the acylation reaction.

Experimental Protocol

Safety Note: 3-Chloroaniline is toxic (methemoglobinemia risk) and readily absorbed through the skin. All operations must be performed in a fume hood with double nitrile gloves.

Reagents:

- 3-Chloroaniline (1.0 eq, 10 mmol, ~1.27 g)
- Hexanoyl chloride (1.1 eq, 11 mmol, ~1.48 g)
- Triethylamine (TEA) (1.2 eq, 12 mmol)
- Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

- Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloroaniline (1.27 g) in DCM (40 mL).
- Base Addition: Add Triethylamine (1.7 mL) to the solution. Cool the mixture to 0°C using an ice bath.
- Acylation: Dilute Hexanoyl chloride (1.48 g) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Observation: White fumes (HCl) may form inside the flask, immediately neutralized by TEA to form a white precipitate (TEA·HCl).
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline spot should disappear.
- Quenching: Quench the reaction by adding 1M HCl (20 mL) to remove unreacted amine and dissolve TEA salts.
- Extraction: Transfer to a separatory funnel. Separate the organic layer.^{[1][2]} Wash sequentially with:
 - 1M HCl (20 mL)
 - Saturated NaHCO₃ (20 mL) – Caution: Gas evolution
 - Brine (20 mL)
- Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).
- Purification: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (9:1) or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- δ 7.65 (s, 1H): Aromatic proton at C2 (sandwiched between Cl and Amide).
- δ 7.40 (br s, 1H): Amide NH (exchangeable).
- δ 7.35 (d, 1H): Aromatic proton at C4.
- δ 7.20 (t, 1H): Aromatic proton at C5.
- δ 7.05 (d, 1H): Aromatic proton at C6.
- δ 2.35 (t, 2H): α -Methylene protons (adjacent to carbonyl).
- δ 1.70 (m, 2H): β -Methylene protons.
- δ 1.35 (m, 4H): Bulk methylene chain.
- δ 0.90 (t, 3H): Terminal methyl group.

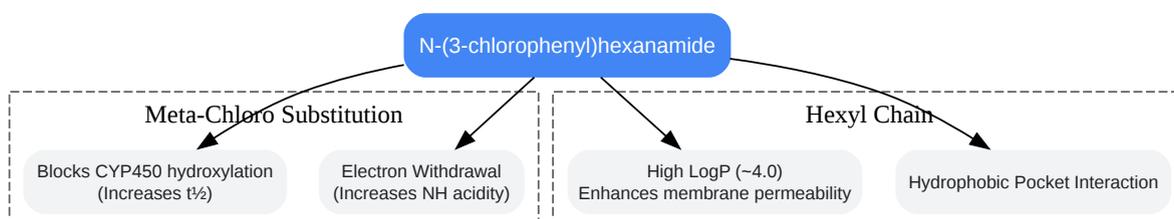
Mass Spectrometry (ESI-MS)

- $[M+H]^+$: 226.1 m/z (Calculated).
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.

Biological Context & SAR Applications

While **N-(3-chlorophenyl)hexanamide** is a specific entity, its properties are best understood in the context of the Acylanilide pharmacophore.

Structure-Activity Relationship (SAR) Map



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Figure 2: Functional impact of structural components on biological activity.

Known & Potential Applications

- **Herbicide Intermediates:** Acylanilides (e.g., Propanil) are potent Photosystem II inhibitors. The 3-chloro analog serves as a lipophilic variant to test transport in plant cuticles [1].
- **Antimicrobial Agents:** Lipophilic amides often exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity. The 3,4-dichloro analogs are well-documented for this effect [2].
- **Enzyme Inhibition:** Used as a substrate mimic for fatty acid amide hydrolase (FAAH) or lipases, probing the steric limits of the enzyme's binding pocket.

References

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